molecular formula C12H9ClFNO2 B5697403 2-chloro-6-fluoro-N-(2-furylmethyl)benzamide

2-chloro-6-fluoro-N-(2-furylmethyl)benzamide

Cat. No. B5697403
M. Wt: 253.65 g/mol
InChI Key: NWXCQMMFAILWMG-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-furylmethyl)benzamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide class of compounds and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

2-chloro-6-fluoro-N-(2-furylmethyl)benzamide has been shown to inhibit the activity of TRPV1 ion channels. TRPV1 channels are involved in the sensation of pain and are activated by a range of stimuli, including heat, acid, and capsaicin. By inhibiting the activity of TRPV1 channels, 2-chloro-6-fluoro-N-(2-furylmethyl)benzamide may be able to reduce pain sensation.
Biochemical and Physiological Effects
2-chloro-6-fluoro-N-(2-furylmethyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its analgesic effects, 2-chloro-6-fluoro-N-(2-furylmethyl)benzamide has been shown to exhibit anti-inflammatory effects. It has also been suggested that 2-chloro-6-fluoro-N-(2-furylmethyl)benzamide may be able to reduce the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-chloro-6-fluoro-N-(2-furylmethyl)benzamide is that it is a highly potent and selective inhibitor of TRPV1 channels. This makes it an ideal tool for studying the role of TRPV1 channels in pain sensation and other physiological processes. However, one of the limitations of 2-chloro-6-fluoro-N-(2-furylmethyl)benzamide is that it is a relatively complex compound to synthesize, which may limit its availability for use in lab experiments.

Future Directions

There are several potential future directions for research on 2-chloro-6-fluoro-N-(2-furylmethyl)benzamide. One area of research could be to further investigate its potential as an analgesic and anti-inflammatory agent. Another area of research could be to explore its potential as an anticancer agent. Additionally, there may be opportunities to develop new analogs of 2-chloro-6-fluoro-N-(2-furylmethyl)benzamide that exhibit even greater potency and selectivity for TRPV1 channels.

Synthesis Methods

The synthesis of 2-chloro-6-fluoro-N-(2-furylmethyl)benzamide involves a multi-step process. The starting material is 2-chloro-6-fluorobenzoyl chloride, which is reacted with 2-furylmethylamine to form the intermediate 2-chloro-6-fluoro-N-(2-furylmethyl)benzamide. The intermediate is then purified using column chromatography to obtain the final product, 2-chloro-6-fluoro-N-(2-furylmethyl)benzamide.

Scientific Research Applications

2-chloro-6-fluoro-N-(2-furylmethyl)benzamide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of pain management. 2-chloro-6-fluoro-N-(2-furylmethyl)benzamide has been shown to exhibit potent analgesic effects in animal models of pain. It has been suggested that 2-chloro-6-fluoro-N-(2-furylmethyl)benzamide may act by inhibiting the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is implicated in pain sensation.

properties

IUPAC Name

2-chloro-6-fluoro-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2/c13-9-4-1-5-10(14)11(9)12(16)15-7-8-3-2-6-17-8/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXCQMMFAILWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(furan-2-ylmethyl)benzamide

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